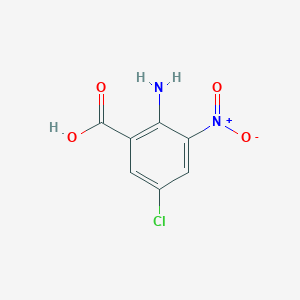

2-Amino-5-chloro-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTMGBPFFCRHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283004 | |

| Record name | 2-amino-5-chloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-51-2 | |

| Record name | NSC29083 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-chloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzoic Acid Derivatives Chemistry

The carboxyl group, being a deactivating, meta-directing group, withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects. Conversely, the amino group is a powerful activating, ortho-, para-directing group, donating electron density to the ring. The chloro and nitro groups are both deactivating and electron-withdrawing. pressbooks.publibretexts.org This combination of electron-donating and electron-withdrawing substituents creates a complex electronic environment on the aromatic ring, making the compound an interesting subject for studying substituent effects on chemical reactivity and acidity. pressbooks.publibretexts.org

The acidity of the carboxylic acid is significantly influenced by these substituents. Electron-withdrawing groups like the nitro and chloro groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid derivative. pressbooks.publibretexts.org The presence of these groups makes 2-amino-5-chloro-3-nitrobenzoic acid a stronger acid than benzoic acid itself.

The reactivity of the functional groups themselves is also a key aspect of the compound's chemistry. The amino group can undergo reactions such as diazotization, acylation, and alkylation. The nitro group can be reduced to an amino group, offering a pathway to diamino derivatives. The carboxylic acid can be converted to esters, amides, or acid chlorides. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, although the deactivating effect of the other groups can make this challenging.

Significance As a Research Substrate and Intermediate

The true significance of 2-amino-5-chloro-3-nitrobenzoic acid in contemporary research lies in its role as a versatile building block, or intermediate, for the synthesis of more complex molecules. Its polysubstituted nature provides multiple points for chemical modification, allowing for the construction of a diverse array of chemical structures.

While specific, large-scale industrial applications of this particular compound are not widely documented, its utility is evident in its application in the synthesis of various organic compounds, particularly in the realm of dyes and specialty chemicals. Ortho-aminocarboxylic acids, a class to which this compound belongs, are known precursors for the synthesis of azo dyes and indigo (B80030) dyes. nih.gov The amino group can be diazotized and then coupled with other aromatic compounds to form the characteristic azo linkage (-N=N-) of these colorful compounds.

Furthermore, the presence of multiple reactive sites makes this compound a valuable substrate for the synthesis of heterocyclic compounds. The amino and carboxylic acid groups can be induced to react with suitable reagents to form fused ring systems, which are common structural motifs in pharmaceuticals and agrochemicals. For instance, aminobenzoic acids are used in the synthesis of quinazolinones and other heterocyclic systems of potential biological interest.

The general class of aminobenzoic acid derivatives has been widely explored for the development of novel therapeutic agents. While this specific molecule is not a drug itself, its structural features make it an attractive starting material for medicinal chemistry research.

Historical Trajectories of Research on Nitro Aminobenzoic Acids

Classical Synthetic Routes to this compound

Classical approaches to synthesizing substituted benzoic acids rely on fundamental organic reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution, often involving multiple, sequential steps.

A plausible and chemically sound multi-step pathway for the synthesis of this compound can be designed starting from 2,5-dichlorobenzoic acid. This route leverages the directing effects of the substituents to install the functional groups in the desired positions.

The proposed sequence is as follows:

Nitration of 2,5-dichlorobenzoic acid: The first step involves the electrophilic nitration of 2,5-dichlorobenzoic acid. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho, para-directors. The combined directing effects favor the introduction of the nitro group at the C-3 position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (e.g., 5-10°C) to yield the key intermediate, 2,5-dichloro-3-nitrobenzoic acid. prepchem.com One reported procedure achieved an 84% yield for this transformation. prepchem.com

Selective Amination of 2,5-dichloro-3-nitrobenzoic acid: The second and final step is a selective nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group at C-3, combined with the withdrawing effect of the chlorine at C-5, significantly activates the chlorine atom at the C-2 position (ortho to the nitro group) towards nucleophilic attack. youtube.comscranton.edu The chlorine at C-5 is less activated as it is meta to the nitro group. This difference in activation allows for the regioselective displacement of the C-2 chlorine by an amino group, using ammonia (B1221849) or a related nitrogen nucleophile, to furnish the final product, this compound. nih.govstackexchange.com

Alternative strategies involving the transformation of different precursors can also be envisioned, drawing from synthetic routes used for analogous compounds.

Chlorination of an Amino-Nitro Precursor: One strategy could involve the late-stage chlorination of 2-amino-3-nitrobenzoic acid. The amino group is a strong activating ortho, para-director, which would favor the introduction of chlorine at the C-5 position. Reagents such as N-chlorosuccinimide (NCS) or cyanuric chloride are often used for the chlorination of activated aromatic rings. patsnap.comgoogle.com

Nitration of an Amino-Chloro Precursor: Nitrating 2-amino-5-chlorobenzoic acid is another possibility. The amino group directs ortho and para. Since the para position (C-5) is blocked by chlorine, nitration would be directed to the C-3 position (ortho to the amino group). However, this approach presents challenges as the strong oxidizing conditions required for nitration can damage the electron-rich, activated ring and the amino group itself. google.com

Reduction of a Nitro-Chloro Precursor: Many syntheses of aromatic amines utilize the reduction of a corresponding nitro compound as the final step. For instance, the related compound 2-amino-5-chlorobenzoic acid is efficiently prepared by the catalytic hydrogenation of 5-chloro-2-nitrobenzoic acid using catalysts like Raney nickel. chemicalbook.com This highlights the general utility of nitro group reduction as a reliable method for installing an amino group.

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Microwave irradiation and superheated water have emerged as powerful tools for achieving these goals in the synthesis of anthranilic acid derivatives.

Microwave-assisted organic synthesis has been shown to dramatically accelerate reaction times and improve yields for the amination of chloronitrobenzoic acids. Research on the reaction of 2-chloro-5-nitrobenzoic acid with various amines demonstrates a mild, solvent-free, and catalyst-free protocol that can be completed in minutes. acs.orgnih.gov This method leverages microwave energy to rapidly heat the reactants, facilitating the nucleophilic aromatic substitution. acs.orgnih.gov Isolated yields of over 99% have been achieved in reaction times as short as 5 to 30 minutes at temperatures between 80-120°C. acs.orgnih.gov

The table below summarizes findings from microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with representative amines, illustrating the efficiency of this protocol. acs.org

| Amine | Temperature (°C) | Time (min) | Yield (%) |

| Aniline | 120 | 30 | 98 |

| 4-Methylaniline | 120 | 20 | >99 |

| 4-Methoxyaniline | 120 | 15 | >99 |

| Benzylamine | 100 | 15 | 98 |

| Cyclohexylamine | 80 | 5 | >99 |

Superheated water (water heated above its boiling point under pressure) serves as an environmentally benign solvent and reaction medium. It has been successfully employed for the amination of 2-chloro-5-nitrobenzoic acid with various arylamines. researchgate.net This method avoids the use of organic solvents and metal catalysts, relying on the unique properties of water at elevated temperatures to promote the reaction, typically in the presence of a base like potassium carbonate. researchgate.net Good yields have been achieved within 2-3 hours at temperatures ranging from 150-190°C. researchgate.net

The following table presents data from the synthesis of N-arylanthranilic acid derivatives in superheated water, showcasing this green methodology. researchgate.net

| Arylamine | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | 150 | 2 | 87 |

| 2-Methylaniline | 170 | 2 | 80 |

| 3-Methylaniline | 150 | 2 | 92 |

| 4-Methylaniline | 150 | 2 | 95 |

| 4-Fluoroaniline | 150 | 2 | 91 |

A significant advancement in the synthesis of anthranilic acid derivatives is the development of catalyst-free methods. Both the microwave-assisted and superheated water protocols described above proceed efficiently without the need for a transition metal catalyst (e.g., copper or palladium), which are often required in traditional Ullmann or Buchwald-Hartwig amination reactions. acs.orgresearchgate.net

The success of these catalyst-free reactions is attributed to two main factors:

Substrate Activation: The presence of a strong electron-withdrawing nitro group ortho or para to the leaving group (the chlorine atom) sufficiently activates the aromatic ring for nucleophilic aromatic substitution. youtube.com

Energy Input: High-energy conditions, provided either by direct and rapid heating via microwaves or by the use of superheated water, provide the necessary activation energy to overcome the reaction barrier without a catalyst. acs.orgresearchgate.net

These catalyst-free approaches are highly desirable as they simplify product purification, reduce costs, and eliminate the environmental and health concerns associated with heavy metal contamination.

Atom Economy and Sustainability Considerations in Synthetic Design

In the context of synthesizing this compound, atom economy and sustainability are crucial metrics for evaluating the efficiency and environmental impact of a proposed route. Atom economy, a core principle of green chemistry, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.com

A plausible synthesis of the target compound would likely involve electrophilic aromatic substitution reactions, such as nitration and chlorination, as well as a reduction step. These are typically substitution or elimination reactions, which inherently have lower atom economy than addition or rearrangement reactions because they generate stoichiometric byproducts.

For instance, in a potential nitration step (Ar-H + HNO₃ → Ar-NO₂ + H₂O), the water molecule is a byproduct, meaning not all atoms from the nitric acid are incorporated into the nitrated benzoic acid derivative. Similarly, chlorination using reagents like N-chlorosuccinimide would generate succinimide (B58015) as a byproduct.

Sustainable design for this synthesis would prioritize several factors:

Catalytic Methods: Employing catalytic reduction methods for converting a nitro group to an amine is significantly more sustainable than using stoichiometric reducing agents like zinc or iron in acidic media. prepchem.comgoogle.com Catalytic hydrogenation, for example, using catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, produces only water as a byproduct and allows the catalyst to be recovered and reused. chemicalbook.com

Solvent Choice: The selection of solvents is critical. Utilizing greener solvents, minimizing solvent volume, or using water as a solvent where possible can drastically reduce the environmental footprint of the synthesis.

Energy Efficiency: Designing reaction steps to run at lower temperatures and pressures reduces energy consumption. For example, optimizing nitration to proceed efficiently at low temperatures prevents the need for excessive cooling and heating cycles. google.comgoogleapis.com

Waste Minimization: A primary goal is to select reactions and conditions that minimize the formation of side products, such as isomers. For example, careful control of nitration temperature can prevent the formation of dinitro compounds. google.com This reduces the complexity and resource intensity of the subsequent purification steps.

By integrating these considerations, the synthetic design can be shifted towards a more economically viable and environmentally responsible process.

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of this compound are highly dependent on the precise control of reaction conditions. Optimization of parameters such as temperature, reagent concentration, catalysts, and reaction time is essential for each step of the synthesis. Drawing parallels from the synthesis of similar substituted benzoic acids provides insight into key optimization variables. google.comgoogle.com

Key Parameters for Optimization:

Temperature: Temperature control is arguably the most critical factor, particularly during nitration. Exothermic nitration reactions can lead to the formation of unwanted isomers and dinitro byproducts if the temperature is not kept low. google.comtruman.edu Optimal temperatures for nitration of chlorinated benzoic acids are often maintained between 0°C and 5°C. google.comgoogleapis.com In contrast, chlorination reactions may require elevated temperatures, for instance in the range of 90-110°C, to proceed at a reasonable rate. google.com

Reagents and Catalysts: The choice and ratio of reagents are paramount. In nitration, a mixture of concentrated nitric acid and sulfuric acid is common, where sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). google.comgoogle.com For the reduction of a nitro group, the choice of catalyst (e.g., Raney nickel, Pd/C, Pt/C) and hydrogen pressure can be optimized to achieve high conversion and selectivity. chemicalbook.comgoogle.com

Solvents: The reaction solvent can influence reaction rates and product selectivity. Solvents for chlorination might include N,N-dimethylformamide (DMF) or 1,2-dichloroethane, while reductions are often carried out in alcohols like ethanol (B145695) or methanol (B129727). chemicalbook.comgoogle.comsuniv.ac.in

Reaction Time: Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time, ensuring complete conversion of the starting material while minimizing byproduct formation. google.compatsnap.com

The table below summarizes typical conditions for key reaction types involved in the synthesis of substituted aminobenzoic acids, which would serve as a starting point for the optimization of this compound synthesis.

| Reaction Type | Reagents/Catalyst | Typical Solvents | Temperature (°C) | Reaction Time (hours) | Ref |

| Nitration | HNO₃ / H₂SO₄ | Sulfuric Acid | 0 - 5 | 1 - 5 | google.comgoogleapis.com |

| Chlorination | N-chlorosuccinimide | N,N-dimethylformamide | 90 - 110 | 1 - 3 | google.com |

| Hydrogenation | H₂ / Raney Nickel | Ethanol | 20 (Room Temp) | ~12 (overnight) | chemicalbook.com |

| Hydrogenation | H₂ / Pd/C | Ethanol / Methanol | 40 - 60 | 2 - 3 | google.com |

Isolation and Purification Techniques for this compound

Following the chemical synthesis, a robust multi-step process is required to isolate and purify this compound to the desired specification. The techniques employed are standard in organic synthesis and are chosen based on the physical and chemical properties of the target compound and its impurities.

Initial Product Isolation: The crude product is typically first isolated from the reaction mixture by precipitation. For nitration reactions, this is often achieved by carefully pouring the acidic reaction mixture into a large volume of ice water. truman.edu The sudden dilution and cooling cause the less soluble organic product to precipitate out of the aqueous solution. The solid is then collected by suction filtration.

Washing: The filtered crude product, or "filter cake," is washed with various solvents to remove residual reagents and soluble impurities. A common practice is to wash with cold water to remove remaining acids (e.g., sulfuric, nitric) and then potentially with a small amount of a cold organic solvent like ethanol to remove non-polar impurities. suniv.ac.in

Acid-Base Extraction/pH Adjustment: As an amino acid, the target compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This property can be exploited for purification. The crude product can be dissolved in a dilute aqueous base (like sodium carbonate or sodium hydroxide) to form its water-soluble carboxylate salt. prepchem.comgoogle.com The solution can then be filtered to remove any insoluble impurities. Subsequently, careful acidification of the filtrate will cause the purified product to precipitate out at its isoelectric point, a specific pH where it has minimal solubility. google.com This process is highly effective at separating the desired amino acid from non-amphoteric substances.

Recrystallization: This is a powerful technique for achieving high purity. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical; methanol has been noted as a recrystallization solvent for similar compounds. patsnap.com The pure crystals are then collected by filtration.

Decolorization: If the product is colored by persistent impurities, the solution (often during the acid-base extraction or prior to recrystallization) can be treated with activated carbon, which adsorbs colored compounds. The carbon is then removed by filtration. google.com

The final purified product's identity and purity would be confirmed using analytical methods such as melting point determination, NMR spectroscopy, and chromatography.

Electrophilic and Nucleophilic Substitution Reactions of this compound

The reactivity of the benzene (B151609) ring in this compound towards substitution is complex due to the presence of multiple substituents with opposing electronic effects. The amino group is a strongly activating, ortho- and para-directing group. Conversely, the nitro and carboxyl groups are strongly deactivating and meta-directing. msu.edulibretexts.org The chlorine atom is deactivating via induction but directs incoming electrophiles to the ortho and para positions through resonance. libretexts.org

Nucleophilic aromatic substitution, particularly the displacement of the chloride ion, is a more feasible reaction pathway, especially when facilitated by the electron-withdrawing nitro group positioned ortho to the chlorine.

Amination Reactions Involving Related Halogenated Nitrobenzoic Acid Substrates

While the halogen atom in aryl halides is typically inert to nucleophilic substitution, the reaction can be facilitated when the ring is activated by potent electron-withdrawing groups. Research on related compounds, such as 2-chloro-5-nitrobenzoic acid, demonstrates that the displacement of the chloro group by an amine nucleophile is a viable synthetic route. This transformation can be achieved under various conditions, including metal-catalyzed and metal-free methods.

For instance, studies have shown that N-arylanthranilic acid derivatives can be synthesized through the reaction of 2-chloro-5-nitrobenzoic acid with various primary and secondary amines in superheated water, eliminating the need for a metal catalyst. This method has proven effective for a range of aromatic and aliphatic amines. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amine attacks the carbon bearing the chlorine, leading to the formation of a C-N bond and displacement of the chloride.

Table 1: Synthesis of N-substituted 5-nitroanthranilic acid derivatives from 2-chloro-5-nitrobenzoic acid in superheated water.

| Amine Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Aniline | 190 | 3 | 99 |

| 4-Methylaniline | 190 | 3 | 99 |

| 4-Methoxyaniline | 190 | 3 | 98 |

| 4-Chloroaniline | 190 | 3 | 95 |

| Cyclohexylamine | 170 | 3 | 85 |

| Benzylamine | 170 | 3 | 88 |

Carboxyl Group Functionalization Pathways of this compound

The carboxylic acid moiety of this compound is a key site for derivatization, allowing for the synthesis of esters, amides, and other related compounds. These functionalization reactions typically proceed through standard organic chemistry protocols.

Esterification: The formation of esters from the carboxylic acid can be accomplished by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For nitro-substituted benzoic acids, heating a mixture of the acid and the alcohol, often with an entraining liquid like toluene (B28343) to remove the water formed during the reaction via azeotropic distillation, drives the equilibrium towards the ester product. google.com

Amide Formation: The synthesis of amides is another important transformation. A common and efficient method involves a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. google.compatsnap.comchemicalbook.com This acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. google.comgoogle.com Alternatively, direct amide formation can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for reaction with an amine. A patent describing the synthesis of a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, utilizes N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole (B26582) to form an active intermediate that subsequently reacts with methylamine. google.com

Table 2: Common Carboxyl Group Functionalization Reactions

| Reaction Type | Typical Reagents | Intermediate | Final Product |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol), H₂SO₄ (cat.), Heat | - | Methyl 2-amino-5-chloro-3-nitrobenzoate |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | 2-Amino-5-chloro-3-nitrobenzoyl chloride | N-substituted 2-amino-5-chloro-3-nitrobenzamide |

| Amide Formation (Direct Coupling) | Amine (e.g., RNH₂), Coupling agent (e.g., EDC, HATU) | Activated ester/intermediate | N-substituted 2-amino-5-chloro-3-nitrobenzamide |

Nitro Group Reduction Pathways in this compound Transformations

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the molecule and opens up new avenues for cyclization reactions. This conversion of the electron-withdrawing -NO₂ group to an electron-donating -NH₂ group is a key step in the synthesis of many heterocyclic compounds. A variety of methods are available for this reduction, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out under an atmosphere of hydrogen gas in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com This method is generally efficient and high-yielding. However, care must be taken as catalytic hydrogenation can also reduce other functional groups and may lead to dehalogenation (loss of the chlorine atom) under certain conditions. Raney nickel is sometimes preferred over Pd/C when dehalogenation of aryl chlorides is a concern.

Metal-Acid Systems: The reduction of aromatic nitro compounds using a metal in an acidic medium is a classic and reliable method. Common combinations include iron powder in acetic acid (Fe/AcOH), tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), and zinc (Zn) in acid. google.com These methods are often cost-effective and tolerant of many functional groups that might be affected by catalytic hydrogenation. For example, the reduction of a nitro group in the synthesis of 2-chloro-5-amino-benzoic acid has been reported using iron filings and acetic acid. google.com

Table 3: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| H₂ / Pd-C | H₂ gas, Methanol or Ethanol solvent | High yield, clean reaction | Potential for dehalogenation, reduction of other groups |

| H₂ / Raney Ni | H₂ gas, Ethanol solvent | Less prone to dehalogenation than Pd/C | Pyrophoric nature of catalyst requires careful handling |

| Fe / Acetic Acid | Heating in aqueous acetic acid | Inexpensive, effective | Requires workup to remove iron salts |

| SnCl₂ / HCl | Concentrated HCl, often with heating | Good for selective reductions | Requires stoichiometric amounts of metal, acidic workup |

Cyclization and Heterocyclic Compound Formation from this compound

The reduction of the nitro group in this compound yields 2,3-diamino-5-chlorobenzoic acid . biosynth.com This product, containing two adjacent amino groups and a carboxylic acid, is a valuable precursor for the synthesis of various fused heterocyclic ring systems. The arrangement of these functional groups allows for intramolecular or intermolecular condensation reactions to form stable five-, six-, or seven-membered rings.

Quinazolinone Derivative Synthesis

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. rsc.orgnih.gov The synthesis of quinazolinone derivatives often starts from anthranilic acid or its analogues. nih.govresearchgate.net Starting from this compound, a preliminary reduction of the nitro group is necessary. The resulting 2,3-diamino-5-chlorobenzoic acid can then be used to construct the quinazolinone core.

One common synthetic strategy involves the reaction of an anthranilic acid derivative with a one-carbon synthon, such as formamide (B127407) or an orthoester, which provides the C2 atom of the quinazolinone ring. researchgate.netorganic-chemistry.org Another approach involves first acylating the amino group of an anthranilic acid to form an N-acylanthranilic acid, which is then condensed with an amine in the presence of an acid catalyst. nih.gov For the 2,3-diamino-5-chlorobenzoic acid intermediate, reaction with an acyl chloride or anhydride (B1165640) could lead to the formation of a 2-substituted quinazolinone derivative through cyclization involving one of the amino groups and the carboxylic acid.

Other Condensed Ring Systems Derived from this compound

The versatile 2,3-diamino-5-chlorobenzoic acid intermediate can serve as a building block for other important heterocyclic scaffolds beyond quinazolinones.

Phenazines: The ortho-phenylenediamine moiety within 2,3-diamino-5-chlorobenzoic acid is the key structural feature for the synthesis of phenazines. Phenazines can be synthesized by the condensation of ortho-phenylenediamines with ortho-quinones (1,2-dicarbonyl compounds). wikipedia.orgacs.orgresearchgate.net The reaction involves the formation of two new C-N bonds, leading to the tricyclic phenazine (B1670421) system. The carboxylic acid and chloro substituents would remain on the resulting phenazine core, yielding a highly functionalized derivative.

Benzodiazepines: Benzodiazepines are another class of heterocycles accessible from this precursor. The synthesis of 1,4-benzodiazepines, for example, can be achieved from ortho-phenylenediamines. While many syntheses start from 2-aminobenzophenones, alternative routes exist. google.comwum.edu.pl The reaction of the 2,3-diamino-5-chlorobenzoic acid intermediate with α-haloketones followed by cyclization, or with β-ketoesters, could potentially lead to the formation of substituted benzodiazepine (B76468) ring systems. nih.gov

Table 4: Potential Heterocyclic Systems from 2,3-Diamino-5-chlorobenzoic acid

| Heterocyclic System | Required Coreactant Type | General Reaction |

|---|---|---|

| Quinazolinones | Acyl chlorides, Anhydrides, Orthoesters | Condensation/Cyclization |

| Phenazines | 1,2-Dicarbonyl compounds (ortho-quinones) | Condensative Cyclization |

| Benzodiazepines | α-Haloketones, β-Ketoesters | Condensation/Cyclization |

Role as a Synthetic Intermediate and Building Block

This compound serves as a valuable precursor in the synthesis of a range of organic molecules. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted to build molecular complexity.

While direct applications of this compound in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, the broader class of substituted aminobenzoic acids is of significant importance in medicinal chemistry. For instance, the closely related compound, 2-amino-5-chlorobenzoic acid, is a known intermediate in the production of various pharmaceutical agents. It has been utilized in the synthesis of intermediates for DiazepamD5, a deuterated form of the well-known benzodiazepine, and in the development of 6-chloroquinazoline-based p21-activated kinase 4 (PAK4) inhibitors. guidechem.com

Furthermore, derivatives such as 2-amino-3-methyl-5-chlorobenzoic acid are crucial intermediates in the synthesis of modern agrochemicals, such as the insecticide chlorantraniliprole. google.com The synthetic pathways developed for these related compounds often involve reactions such as nitration, reduction of the nitro group, and chlorination, highlighting the types of transformations that this compound could potentially undergo to serve as a precursor to novel bioactive molecules. The presence of the nitro group in this compound offers a handle for further functionalization, for example, through its reduction to a second amino group, which could then be used to construct heterocyclic rings common in many pharmaceutical scaffolds.

A summary of the role of related aminobenzoic acids as pharmaceutical or agrochemical intermediates is presented in the table below.

| Intermediate | End Product/Target | Therapeutic/Application Area |

| 2-amino-5-chlorobenzoic acid | DiazepamD5 intermediate | Anxiolytic |

| 2-amino-5-chlorobenzoic acid | 6-chloroquinazoline PAK4 inhibitors | Anticancer |

| 2-amino-3-methyl-5-chlorobenzoic acid | Chlorantraniliprole | Insecticide |

The strategic placement of multiple reactive sites on the aromatic ring of this compound makes it a potentially useful building block for the construction of complex organic molecules, particularly heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form a variety of ring structures. For example, the synthesis of 2-amino-5-chlorobenzothiazole (B1265905) derivatives, which are then used to create other heterocyclic systems like oxadiazoles, triazoles, and benzimidazoles, showcases the utility of similar structural motifs. uobaghdad.edu.iq

The general synthetic strategies often involve the initial reaction of the amino or carboxylic acid group, followed by transformations of the other functional groups on the ring. The chloro and nitro groups can be subjected to nucleophilic substitution or reduction, respectively, to introduce further diversity into the molecular structure. While specific examples detailing the use of this compound in the total synthesis of complex natural products are scarce, its potential as a starting material for the synthesis of novel heterocyclic scaffolds is evident from the chemistry of related compounds.

Substituted aminobenzoic acids have a long history of use as precursors in the dye industry. The amino group can be diazotized and then coupled with a suitable coupling component to form azo dyes, which constitute a large and important class of industrial colorants. nih.gov The presence of other substituents on the aromatic ring, such as the chloro and nitro groups in this compound, can significantly influence the color and fastness properties of the resulting dyes.

A patent from 1937 describes the use of 2-chloro-5-amino-benzoic acid as an intermediate for the preparation of dyes, indicating the utility of this substitution pattern. googleapis.com The addition of a nitro group, as in the case of this compound, would be expected to have a bathochromic (color-deepening) effect on the resulting dye. While specific examples of dyes synthesized directly from this compound are not readily found in the literature, its structural features strongly suggest its potential as a precursor for novel azo dyes with potentially interesting properties. The general reaction for the formation of an azo dye from an aromatic amine is depicted below.

Coordination Chemistry and Metal Complexation Studies of this compound

The presence of both a carboxylic acid and an amino group on this compound provides potential coordination sites for metal ions, suggesting that it could act as a ligand in the formation of metal complexes and coordination polymers.

Aminobenzoic acids are known to act as versatile ligands in coordination chemistry, capable of binding to metal centers through the carboxylate oxygen atoms and/or the amino nitrogen atom. nih.gov The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. Common coordination modes include monodentate, bidentate (chelating or bridging), and multidentate bridging.

While there is a lack of specific studies on the coordination chemistry of this compound itself, research on related aminobenzoic acids provides insights into its potential ligand behavior. For example, 4-aminobenzoic acid has been shown to form a one-dimensional coordination polymer with copper(II), where it acts as a bridging ligand. nih.gov The amino and carboxylate groups of 2-amino-1,4-benzenedicarboxylic acid have been utilized in the synthesis of a wide range of metal-organic frameworks (MOFs) with various transition metals, lanthanides, and alkaline earth metals. ekb.eg The nitro and chloro substituents on this compound would likely influence its electronic properties and steric profile as a ligand, potentially leading to the formation of novel coordination architectures with interesting magnetic or photoluminescent properties.

The functional groups on this compound and its derivatives are capable of participating in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of well-defined supramolecular assemblies.

The hydrogen bonding motifs observed in the crystal structure of 2-amino-3-chloro-5-nitrobenzamide are summarized in the table below.

| Donor-H···Acceptor | Type of Interaction | Supramolecular Motif |

| N-H···O=C | Intramolecular Hydrogen Bond | S(6) ring |

| N-H···Cl | Intramolecular Hydrogen Bond | - |

| N-H···O-N | Intermolecular Hydrogen Bond | Six-membered {···HNH···ONO}₂ synthon |

| N-H···O=C | Intermolecular Hydrogen Bond | Eight-membered centrosymmetric {···HNCO}₂ synthon |

These findings suggest that this compound itself, with its carboxylic acid group capable of forming strong O-H···O hydrogen bonds, would also be expected to form robust supramolecular assemblies in the solid state.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Chloro 3 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

The ¹³C NMR spectrum would display seven distinct signals: six for the carbon atoms of the benzene (B151609) ring and one for the carboxylic acid carbon. The chemical shifts of the aromatic carbons would be determined by the attached substituents. Carbons bonded to the electronegative nitro, chloro, and carboxylic acid groups would be deshielded and appear at a lower field, while the carbon attached to the amino group would be shielded and appear at a higher field. The carbonyl carbon of the carboxylic acid group would be expected to have the largest chemical shift, typically in the range of 165-185 ppm.

Table 1: Predicted NMR Spectral Features for 2-Amino-5-chloro-3-nitrobenzoic acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Attribution |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | Doublet | Aromatic C-H |

| ¹H | 7.0 - 8.0 | Doublet | Aromatic C-H |

| ¹H | Variable (broad) | Singlet | -COOH |

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹³C | 165 - 185 | Singlet | C=O (Carboxylic Acid) |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy Investigations

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to its specific functional groups.

In the Infrared (IR) spectrum , a broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ range. The strong carbonyl (C=O) stretching vibration from the carboxylic acid group would be a prominent feature, typically appearing around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to produce strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also reveal key structural features. Aromatic ring vibrations, particularly the ring breathing mode, would likely produce a strong and sharp signal. The symmetric stretching of the nitro group is often more intense in the Raman spectrum than in the IR spectrum.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 | Strong |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1350 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

Specific X-ray diffraction data for this compound is not available in published literature. However, analysis of related structures, such as 2-amino-5-nitrobenzoic acid, suggests that the molecule would likely crystallize in a centrosymmetric space group, with molecules forming hydrogen-bonded dimers through their carboxylic acid groups.

The crystal packing would be significantly influenced by a network of intermolecular interactions. In addition to the carboxylic acid dimers, hydrogen bonds involving the amino group as a donor and the nitro or carbonyl groups as acceptors would be expected to play a crucial role in stabilizing the crystal lattice. The planarity of the benzene ring would be distorted to some extent by the steric hindrance between the adjacent amino, nitro, and carboxylic acid groups. The nitro and carboxylic acid groups would likely be twisted out of the plane of the benzene ring. A detailed single-crystal XRD analysis would be necessary to determine the precise bond lengths, bond angles, torsion angles, and the three-dimensional packing arrangement.

Mass Spectrometry Profiling

While the specific mass spectrum for this compound is not published, its mass spectrometric behavior can be predicted. The molecular formula is C₇H₅ClN₂O₄, giving a monoisotopic mass of approximately 215.99 g/mol .

In Electron Ionization (EI) Mass Spectrometry , the molecular ion peak ([M]⁺) would be expected at m/z 216, accompanied by an isotope peak at m/z 218 ([M+2]⁺) with an intensity of about one-third that of the molecular ion, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways would likely involve the loss of small, stable molecules. Key expected fragments include:

Loss of a hydroxyl radical (-OH) from the carboxylic acid group, leading to a fragment at m/z 199.

Loss of water (-H₂O), potentially from an ortho effect involving the carboxylic acid and amino groups, resulting in a fragment at m/z 198.

Loss of the nitro group (-NO₂), giving a fragment at m/z 170.

Decarboxylation (loss of -COOH or -CO₂), leading to fragments at m/z 171 or m/z 172.

In softer ionization techniques like Electrospray Ionization (ESI) , the protonated molecule ([M+H]⁺) at m/z 217 or the deprotonated molecule ([M-H]⁻) at m/z 215 would be the most prominent ions in positive and negative modes, respectively.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Ionization Mode |

|---|---|---|

| 216 / 218 | [M]⁺ (Molecular Ion with Cl isotope pattern) | EI |

| 217 / 219 | [M+H]⁺ (Protonated Molecule) | ESI (+) |

| 215 / 217 | [M-H]⁻ (Deprotonated Molecule) | ESI (-) |

| 199 / 201 | [M-OH]⁺ | EI |

| 171 / 173 | [M-COOH]⁺ | EI |

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Chloro 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Amino-5-chloro-3-nitrobenzoic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental properties.

The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, the optimized structure is predicted to be nearly planar. This planarity is largely influenced by the formation of intramolecular hydrogen bonds and the electronic conjugation between the benzene (B151609) ring and its substituents (amino, carboxyl, and nitro groups).

Studies on structurally similar molecules, such as 2-amino-3-nitrobenzoic acid, reveal significant intramolecular interactions. nih.govresearchgate.net An intramolecular hydrogen bond is expected to form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring motif (an S(6) ring). nih.govnih.gov Another hydrogen bond can occur between the other amino-hydrogen and the carbonyl oxygen of the carboxylic acid group. These interactions lock the substituents into a relatively fixed, coplanar orientation with the aromatic ring. nih.gov The r.m.s. deviation for all non-hydrogen atoms from the mean plane in analogous compounds is typically very small, often around 0.026 Å, confirming a high degree of planarity. researchgate.net

The predicted bond lengths and angles would be consistent with the hybrid nature of the molecule. The C-N bond of the amino group is expected to be shorter than a typical single bond, indicating some double-bond character due to electron delocalization into the ring. Conversely, the C-N bond of the nitro group is often elongated due to resonance effects. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters for this compound based on similar structures. Data is illustrative and based on computational studies of analogous molecules.

| Parameter | Predicted Value (Å / °) |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-NO₂ Bond Length | ~1.48 Å |

| C-NH₂ Bond Length | ~1.36 Å |

| C-COOH Bond Length | ~1.49 Å |

| O-C-C-N (Dihedral Angle) | ~5-15° |

| O-N-C-C (Dihedral Angle) | ~0-5° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity, kinetic stability, and polarizability. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-donating amino group and the π-system of the benzene ring. The LUMO, in contrast, would be concentrated on the potent electron-withdrawing nitro group. thaiscience.info This spatial separation of HOMO and LUMO signifies a strong intramolecular charge transfer (ICT) character upon electronic excitation.

The presence of both strong electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups on the same conjugated ring system typically leads to a small HOMO-LUMO energy gap. thaiscience.info A smaller energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and polarizability. researchgate.net This low energy gap is a prerequisite for potential applications in nonlinear optics. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound. Values are illustrative and derived from DFT studies on similar substituted aromatic compounds.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.8 eV |

| Energy Gap (ΔE) | ~ 3.7 eV |

| Ionization Potential (I) | ~ 6.5 eV |

| Electron Affinity (A) | ~ 2.8 eV |

| Chemical Hardness (η) | ~ 1.85 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent electrostatic potential on the electron density surface.

For this compound, the MEP map is expected to show distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are susceptible to electrophilic attack. They would be located around the highly electronegative oxygen atoms of the nitro and carboxylic acid groups. thaiscience.inforesearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would be found on the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group. researchgate.net

Neutral Regions (Green): The aromatic ring and the chlorine atom would likely exhibit a potential intermediate between the positive and negative extremes.

The MEP map visually confirms the intramolecular charge transfer characteristics suggested by the HOMO-LUMO analysis, highlighting the electron-donating nature of the amino group and the electron-withdrawing power of the nitro and carboxyl groups.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.gov The analysis generates 3D isosurfaces where the color indicates the nature and strength of the interaction.

In this compound, NCI analysis would primarily highlight the strong intramolecular hydrogen bonds. researchgate.net

Strong Attractive Interactions (Blue/Green Isosurfaces): These would be clearly visible between the amino group's hydrogens and the oxygen atoms of the neighboring nitro and carboxyl groups, confirming the S(6) ring motifs that stabilize the planar conformation.

Weak van der Waals Interactions (Green Isosurfaces): A broad, delocalized green isosurface would likely appear over the surface of the benzene ring, indicating stabilizing π-system interactions.

Steric Repulsion (Red Isosurfaces): Minor areas of steric clash might be observed, although the planar structure stabilized by hydrogen bonding minimizes such repulsions.

In a crystal lattice, NCI analysis would also reveal intermolecular interactions, such as O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers, and other N-H···O or C-H···O interactions that build the three-dimensional supramolecular architecture. researchgate.netnih.gov

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are essential for assigning the experimental bands observed in Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net Calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov

The vibrational spectrum of this compound would be complex, but key functional groups have characteristic frequencies. Computational analysis allows for the unambiguous assignment of these modes. nih.govresearchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments for this compound. Frequencies are illustrative and based on DFT studies of similar substituted benzoic acids.

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3400-3500 | ν(N-H) | Asymmetric NH₂ stretching |

| 3300-3400 | ν(N-H) | Symmetric NH₂ stretching |

| 2800-3300 | ν(O-H) | Broad O-H stretching (carboxyl) |

| 1680-1710 | ν(C=O) | Carbonyl stretching |

| 1580-1620 | δ(N-H) | NH₂ scissoring |

| 1500-1550 | ν(NO₂) | Asymmetric NO₂ stretching |

| 1400-1600 | ν(C=C) | Aromatic C=C ring stretching |

| 1330-1370 | ν(NO₂) | Symmetric NO₂ stretching |

| 1200-1300 | ν(C-O) / δ(O-H) | C-O stretching / O-H in-plane bending |

| 700-800 | ν(C-Cl) | C-Cl stretching |

Nonlinear Optical (NLO) Properties Prediction

Molecules possessing both electron-donating and electron-withdrawing groups connected by a π-conjugated system are known to exhibit significant nonlinear optical (NLO) properties. uou.ac.in The intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (nitro group) in this compound makes it a promising candidate for NLO applications.

Computational methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β_total) is a key measure of second-order NLO activity. researchgate.net For molecules with strong ICT character, the calculated β_total value is expected to be significantly high. Studies on similar molecules like p-nitroaniline and other aminobenzoic acid derivatives show that the combination of amino and nitro groups leads to a large hyperpolarizability value, often many times greater than that of standard reference materials like urea. thaiscience.infouou.ac.in The strong negative inductive effect of the nitro group enhances this property. nih.gov Therefore, theoretical predictions would suggest that this compound possesses a substantial NLO response, making it a material of interest for optoelectronic technologies.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The imperative for green chemistry is driving research into more sustainable methods for synthesizing complex molecules like 2-Amino-5-chloro-3-nitrobenzoic acid. Traditional synthesis pathways for related compounds often rely on harsh nitrating acids, expensive chlorinating agents like N-chlorosuccinimide, and high-boiling point solvents that complicate post-processing. patsnap.comgoogleapis.com Future research will focus on developing synthetic routes that are not only efficient but also environmentally benign.

Key objectives for sustainable synthesis include:

Use of Greener Reagents: Replacing hazardous reagents with safer alternatives. For instance, employing cyanuric chloride as a chlorinating agent has been shown to be effective for similar molecules and offers advantages in terms of cost and simpler after-treatment. patsnap.com

Catalytic Processes: Developing catalytic systems for nitration and chlorination that minimize waste and allow for catalyst recycling.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile and toxic organic solvents like dichloroethane and DMF. patsnap.comchemicalbook.com

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis Routes | Future Sustainable Routes |

|---|---|---|

| Chlorinating Agent | N-chlorosuccinimide (expensive) patsnap.com | Chlorine gas, Cyanuric chloride (cost-effective) patsnap.comchemicalbook.com |

| Solvents | DMF (high boiling point), Dichloroethane patsnap.comchemicalbook.com | Water, ionic liquids, solvent-free conditions |

| Process | Multi-step with intermediate isolation | One-pot synthesis, catalytic processes sioc-journal.cn |

| Waste Generation | High, due to stoichiometric reagents | Minimized through catalysis and high atom economy |

| Energy Consumption | Often requires high temperatures/reflux chemicalbook.com | Milder reaction conditions, microwave-assisted synthesis |

Exploration of Advanced Derivatization Pathways for Functional Materials

The diverse functional groups of this compound provide multiple reaction sites for derivatization, opening avenues for the creation of novel functional materials. The strategic modification of the carboxylic acid, amino group, or aromatic ring can lead to polymers, dyes, and other materials with tailored properties.

Polymer Synthesis: The amino and carboxylic acid groups can serve as monomers for the synthesis of polyamides or polyimides. These polymers could exhibit high thermal stability and specific electronic properties due to the influence of the nitro and chloro substituents.

Dye and Pigment Development: The chromophoric nitro group and auxochromic amino group make the molecule a candidate for developing new dyes. Derivatization can be used to tune the color and improve properties such as lightfastness and solubility. The synthesis of 2-Chloro-5-aminobenzoic acid, a related compound, is noted for its use in the production of dyes and pigments. nbinno.com

Coordination Chemistry: The carboxylic acid and amino groups can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

Table 2: Potential Derivatization Strategies and Applications

| Functional Group | Derivatization Reaction | Potential Material | Application Area |

|---|---|---|---|

| -COOH & -NH₂ | Polycondensation | Polyamides, Polyimides | High-performance plastics, electronics |

| -NO₂ & -NH₂ | Azo coupling | Azo Dyes | Textiles, printing, pigments |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Modified Benzoids | Pharmaceutical intermediates, fine chemicals |

| -COOH | Esterification / Amidation | Esters, Amides | Precursors for antitubercular agents researchgate.netnih.gov |

Deeper Mechanistic Understanding of Key Transformations Involving this compound

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The interplay of the electron-withdrawing nitro and chloro groups and the electron-donating amino group creates a complex electronic environment that dictates the molecule's reactivity.

Future research should focus on:

Kinetic Studies: Performing kinetic analyses of key reactions such as esterification, amidation, and nucleophilic substitution to elucidate reaction pathways and identify rate-determining steps.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize transient intermediates, providing direct evidence for proposed mechanisms. nih.gov

Isotopic Labeling: Employing isotopic labeling studies to trace the fate of atoms throughout a reaction, confirming bond-forming and bond-breaking events.

Table 3: Structural Features and Mechanistic Implications

| Structural Feature | Observation in Related Molecules | Potential Mechanistic Impact |

|---|---|---|

| Functional Group Torsion | Nitro and carboxyl groups are often twisted out of the benzene (B151609) ring plane. researchgate.netnih.gov | Affects aromaticity, steric hindrance, and the directing effects of substituents in electrophilic/nucleophilic substitutions. |

| Intramolecular H-Bonds | Amine-H atoms can form intramolecular hydrogen bonds with adjacent carbonyl-O or chloro substituents. nih.gov | Stabilizes specific conformers, potentially influencing reaction transition states and product selectivity. |

| Intermolecular H-Bonds | Molecules can form hydrogen-bonded dimers or extended networks (tapes/layers) in the crystal lattice. researchgate.netnih.gov | Influences solid-state reactivity, solubility, and the physical properties of resulting materials. |

| Electronic Effects | Competing electron-donating (-NH₂) and electron-withdrawing (-NO₂, -Cl) groups. | Dictates regioselectivity in aromatic substitution reactions and modulates the acidity/basicity of functional groups. |

Integration of Computational and Experimental Approaches for Rational Design in this compound Research

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for accelerating research. By predicting molecular properties and reaction outcomes, computational chemistry can guide experimental efforts, saving time and resources. This integrated approach is particularly valuable for the rational design of new derivatives and synthetic pathways for this compound.

Future directions include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic structures, predict spectroscopic properties (NMR, IR), and model reaction transition states. This can help elucidate reaction mechanisms and predict the reactivity of different sites on the molecule.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking and simulation can predict how derivatives of the acid might interact with biological targets. researchgate.net Such studies have been applied to related nitrobenzamide derivatives to explore their potential as antidiabetic agents. researchgate.net

Crystal Structure Prediction: Computational algorithms can predict the likely crystal packing and polymorphism of the compound and its derivatives. This is crucial for understanding solid-state properties and for designing materials with desired characteristics, as demonstrated in studies of solid solutions of substituted nitrobenzoic acids. chemrxiv.org

In Silico Screening: Creating virtual libraries of derivatives and computationally screening them for desired properties (e.g., electronic, optical, binding affinity) before committing to their synthesis in the lab.

Table 4: Application of Computational Methods in Research

| Computational Method | Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electron density, orbital energies, reaction pathways. | Predict reactivity, understand electronic structure, elucidate mechanisms. |

| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules over time. | Understand conformational flexibility, solvent effects, and binding stability. researchgate.net |

| Molecular Docking | Predict the binding orientation of a molecule to a target. | Identify potential biological activity, guide drug design. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological properties. | Rational design of new derivatives with enhanced properties. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-5-chloro-3-methylbenzoic acid |

| 2-Amino-3-nitrobenzoic acid |

| 2-Chloro-5-nitrobenzoic acid |

| N-chlorosuccinimide |

| Cyanuric chloride |

| Dichloroethane |

| N,N-dimethylformamide (DMF) |

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-chloro-3-nitrobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential nitration and chlorination of benzoic acid derivatives. For example, nitration of 2-amino-5-chlorobenzoic acid under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group at the meta position. Optimizing stoichiometry and temperature minimizes side reactions like over-nitration. Post-reaction purification via recrystallization (using ethanol/water mixtures) ensures high yields . Microwave-assisted methods (e.g., 100°C, 30 min) may enhance regioselectivity, as seen in analogous nitrobenzoic acid syntheses .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine multiple techniques:

- Melting Point Analysis : Compare experimental values (e.g., 204–209°C for similar chloronitrobenzoic acids) with literature data to assess purity .

- Spectroscopy : Use IR to confirm functional groups (e.g., nitro C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to verify substitution patterns .

- HPLC : Quantify purity (>98%) using a C18 column and UV detection at 254 nm, referencing commercial standards .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from oxidizers; decompose waste via alkaline hydrolysis (e.g., NaOH/ethanol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer:

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation) to collect high-resolution (<1.0 Å) data.

- Structure Solution : Employ SHELXS for phase determination via direct methods, followed by SHELXL for refinement with anisotropic displacement parameters .

- Validation : Check for twinning or disorder using PLATON; compare bond lengths/angles with DFT-optimized models .

Q. How should researchers address discrepancies between experimental and computational data (e.g., spectral or thermodynamic properties)?

Q. What strategies optimize regioselectivity in functionalizing this compound for novel derivatives?

Methodological Answer:

- Directing Groups : Leverage the nitro group’s meta-directing effect to introduce substituents at specific positions via electrophilic substitution.

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups without disrupting the nitro or chloro substituents .

Q. How can polymorphic forms of this compound be identified and controlled?

Methodological Answer:

Q. What methodologies resolve contradictions in crystallographic data, such as unexpected bond lengths or space groups?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.